tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate: is a chemical compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules .
Medicine: Its structural features make it a candidate for the design of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate
- tert-Butyl N-[1-(4-hydroxyphenyl)cyclobutyl]carbamate
- tert-Butyl N-[1-(4-methylphenyl)cyclobutyl]carbamate
Uniqueness: tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate is unique due to the presence of the methoxy group, which can participate in specific chemical reactions and interactions. This distinguishes it from similar compounds that may have different substituents on the phenyl ring .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-5-11-16)12-6-8-13(19-4)9-7-12/h6-9H,5,10-11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWZACAKFGYOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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